Solifenacin Succinate Solifenacin Succinate Solifenacin succinate is a member of isoquinolines.
SOLIFENACIN SUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and is indicated for overactive bladder and urgency urinary incontinence and has 1 investigational indication.
A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.
See also: Solifenacin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 242478-38-2
VCID: VC20751623
InChI: InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1
SMILES: Array
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol

Solifenacin Succinate

CAS No.: 242478-38-2

Cat. No.: VC20751623

Molecular Formula: C27H32N2O6

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Solifenacin Succinate - 242478-38-2

Specification

Description Solifenacin succinate is a member of isoquinolines.
SOLIFENACIN SUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and is indicated for overactive bladder and urgency urinary incontinence and has 1 investigational indication.
A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.
See also: Solifenacin (has active moiety).
CAS No. 242478-38-2
Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
IUPAC Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Standard InChI InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1
Standard InChI Key RXZMMZZRUPYENV-VROPFNGYSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Canonical SMILES C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid

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